

Application Notes and Protocols for Reactions Involving 2,3-Dibromopropene

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Compound of Interest

Compound Name: 2,3-Dibromopropene

Cat. No.: B1205560

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the experimental setups, protocols, and applications for reactions involving **2,3-dibromopropene**. As a versatile bifunctional reagent, **2,3-dibromopropene** serves as a valuable building block in organic synthesis, particularly in the formation of allenes, the synthesis of heterocyclic compounds, and as a partner in cross-coupling reactions.

Chemical Profile: 2,3-Dibromopropene

Property	Value
CAS Number	513-31-5[1]
Molecular Formula	C ₃ H ₄ Br ₂ [1][2]
Molecular Weight	199.87 g/mol [2]
Boiling Point	42-44 °C at 17 mmHg
Density	2.045 g/mL at 25 °C

| Refractive Index | n_{20/D} 1.544 |

Safety Information: **2,3-Dibromopropene** is a hazardous chemical. Contact can cause severe eye and skin irritation.[3] All procedures should be performed in a well-ventilated fume hood by

personnel with appropriate training in experimental organic chemistry.[3][4] Protective goggles and gloves are mandatory.

Application Note 1: Synthesis of 2,3-Dibromopropene via Dehydrobromination

The most common laboratory preparation of **2,3-dibromopropene** involves the dehydrobromination of 1,2,3-tribromopropane using a strong base like sodium hydroxide.[4] The reaction is typically driven to completion by distilling the volatile product as it is formed.

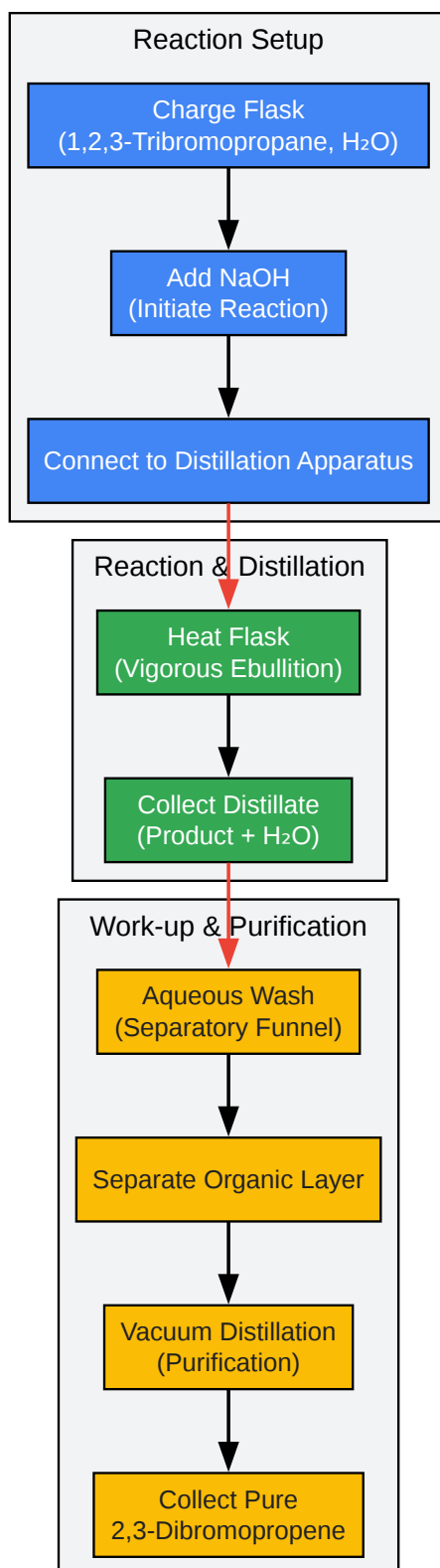
Experimental Protocol: Synthesis from 1,2,3-Tribromopropane[5]

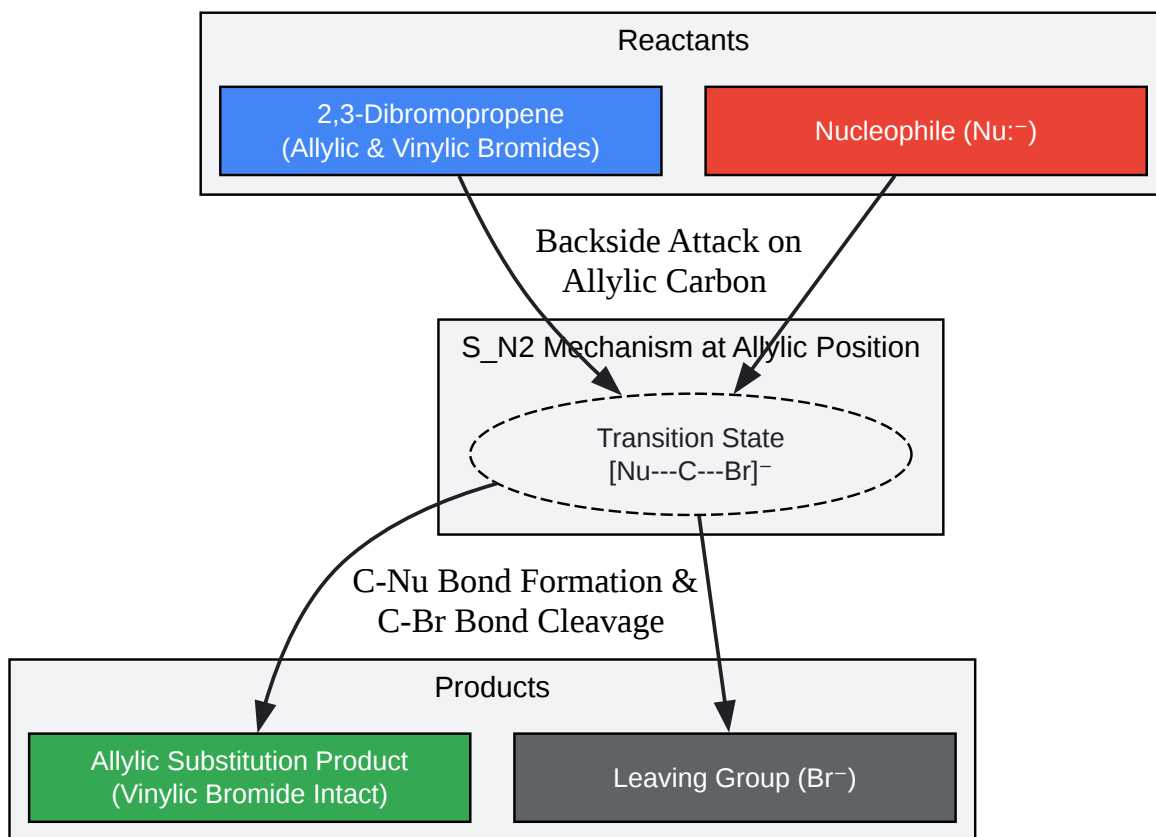
- **Apparatus Setup:** Assemble an apparatus for simple distillation. A 500-cc round-bottomed flask is connected via a wide, bent glass tube to an efficient condenser. The condenser outlet is fitted with an adapter leading to a 500-cc receiving flask immersed in an ice bath.
- **Charging the Flask:** Place 1,2,3-tribromopropane (200 g, 0.71 mol) and water (10 cc) into the reaction flask.
- **Initiating the Reaction:** Add sodium hydroxide lumps (50 g, 1.25 moles) to the flask with shaking. The mixture will warm up. Immediately connect the flask to the distillation apparatus.
- **Distillation:** Heat the flask with a Bunsen burner using a rotary motion. As the mixture begins to boil vigorously, the product will spontaneously distill. Continue heating until no more liquid distills over. The entire process takes approximately 20-30 minutes.
- **Work-up:** The distillate will separate into two layers. Transfer it to a separatory funnel and wash with an additional 150 cc of water. Separate the lower organic layer, which weighs approximately 140-145 g.
- **Purification:** Perform a preliminary distillation under reduced pressure to remove unreacted 1,2,3-tribromopropane. Collect the fraction boiling below 95°C at 75 mmHg. This yields 120-130 g of **2,3-dibromopropene**. For higher purity, this fraction can be dried with anhydrous calcium chloride and redistilled.

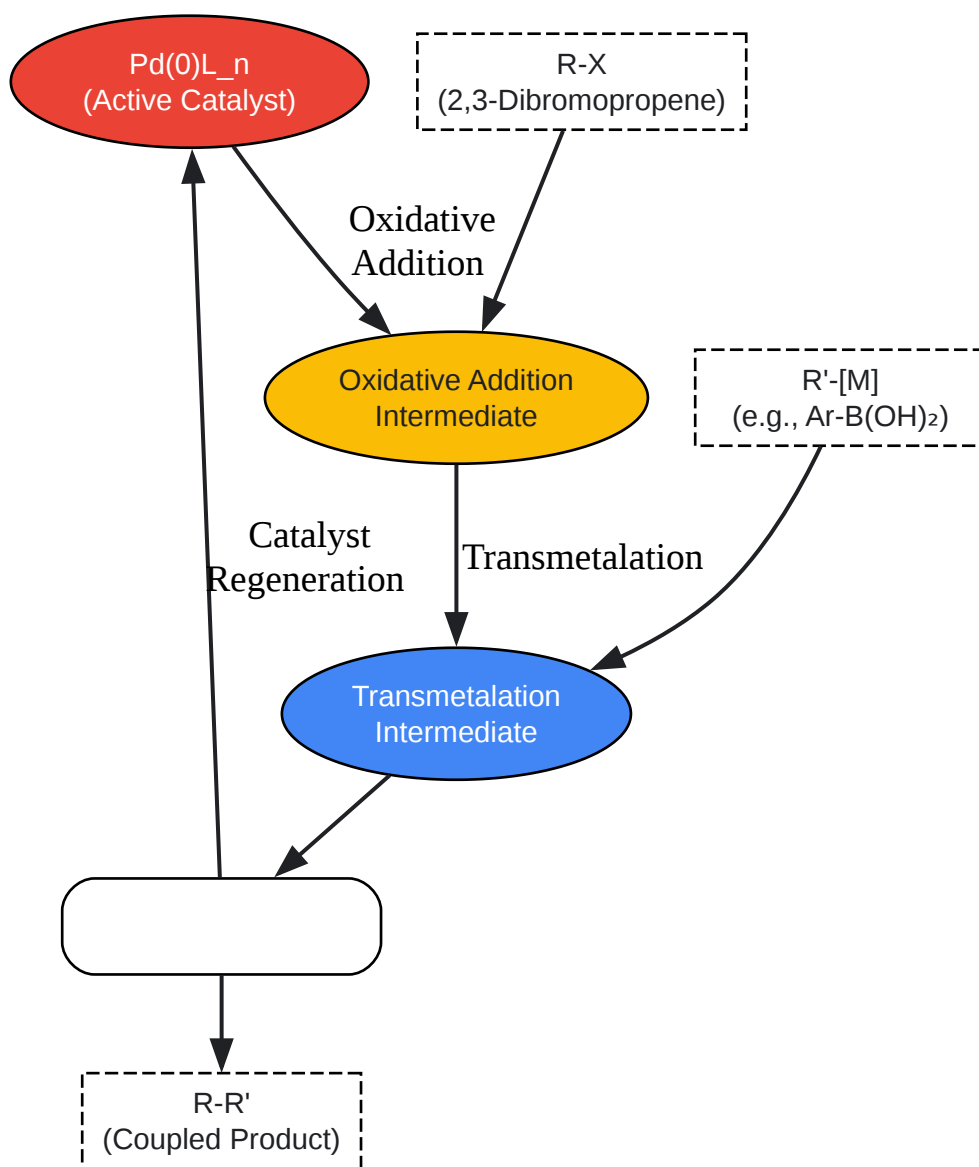
Quantitative Data

Reactant	Moles	Reagent	Moles	Product Yield	Purity
1,2,3-Tribromopropane	0.71	Sodium Hydroxide	1.25	120-130 g (85-92%)	Technical Grade

Workflow for Synthesis and Purification







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References

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